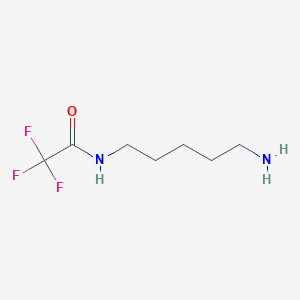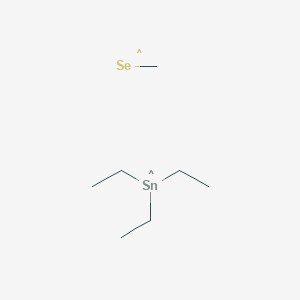
Methylselanyl--triethylstannyl (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylselanyl–triethylstannyl (1/1) is an organometallic compound that contains both selenium and tin atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methylselanyl–triethylstannyl (1/1) typically involves the reaction of methylselanyl compounds with triethylstannyl reagents. One common method is the reaction of methylselanyl chloride with triethylstannyl lithium in an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition of the reactants and products.
Industrial Production Methods
Industrial production of Methylselanyl–triethylstannyl (1/1) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
Methylselanyl–triethylstannyl (1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form selenium dioxide and triethylstannyl oxide.
Reduction: Reduction reactions can convert the compound into simpler organotin and organoselenium compounds.
Substitution: The selenium and tin atoms can be substituted with other functional groups, leading to the formation of new organometallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield selenium dioxide and triethylstannyl oxide, while substitution reactions can produce a variety of organometallic compounds with different functional groups.
科学的研究の応用
Methylselanyl–triethylstannyl (1/1) has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce selenium and tin atoms into organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an antioxidant and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with unique mechanisms of action.
Industry: The compound is used in the production of advanced materials, such as semiconductors and catalysts, due to its unique electronic properties.
作用機序
The mechanism of action of Methylselanyl–triethylstannyl (1/1) involves its interaction with molecular targets such as enzymes and cellular components. The selenium and tin atoms can form bonds with various biological molecules, leading to changes in their structure and function. These interactions can affect cellular pathways and processes, resulting in the compound’s observed biological activities.
類似化合物との比較
Similar Compounds
Similar compounds to Methylselanyl–triethylstannyl (1/1) include other organoselenium and organotin compounds, such as:
- Methylselanyl–trimethylstannyl
- Ethylselanyl–triethylstannyl
- Phenylselanyl–triethylstannyl
Uniqueness
Methylselanyl–triethylstannyl (1/1) is unique due to the specific combination of selenium and tin atoms in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis, catalysis, and materials science.
特性
分子式 |
C7H18SeSn |
|---|---|
分子量 |
299.90 g/mol |
InChI |
InChI=1S/3C2H5.CH3Se.Sn/c4*1-2;/h3*1H2,2H3;1H3; |
InChIキー |
VOIZJCZJRJIDEI-UHFFFAOYSA-N |
正規SMILES |
CC[Sn](CC)CC.C[Se] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


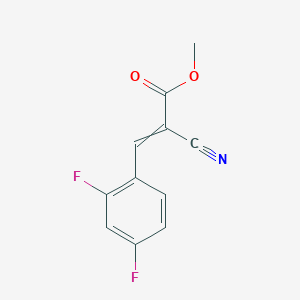



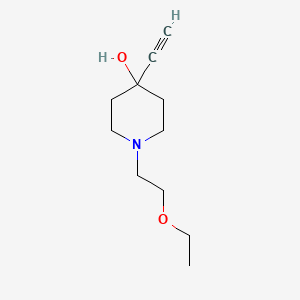

![4-{2,5-Dibutoxy-4-[(E)-chlorodiazenyl]phenyl}morpholine](/img/structure/B12567198.png)
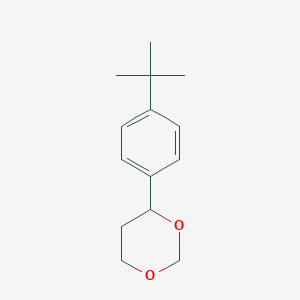

![2-[3-(4'-Methyl[2,2'-bipyridin]-4-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12567214.png)
![1-(Methylsulfanyl)-1-[(prop-2-en-1-yl)sulfanyl]hex-1-en-3-ol](/img/structure/B12567215.png)
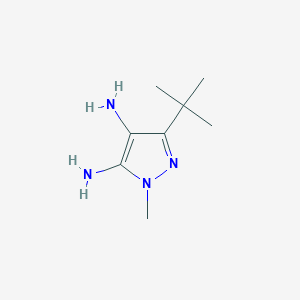
![1H-Imidazole, 2,2'-[2-(diphenylphosphino)ethylidene]bis[1-methyl-](/img/structure/B12567229.png)
